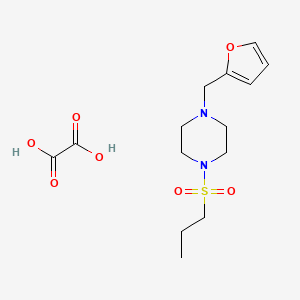

![molecular formula C14H13ClN2O2 B6123795 2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B6123795.png)

2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

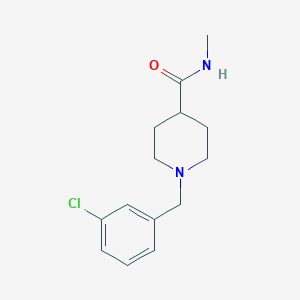

The compound “2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide” is a derivative of pyrazine, which is a basic aromatic ring with two nitrogen atoms . The presence of a chlorophenyl group, a methyl group, and a cyclopenta ring, along with two oxygen atoms, suggests that this compound could have unique chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazine core would be a six-membered ring with two nitrogen atoms. Attached to this core would be a cyclopenta ring, a chlorophenyl group, and a methyl group. Additionally, the compound contains two oxygen atoms, suggesting it may exist as a dioxide .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its various functional groups. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazine is a weak diacid base, and its derivatives may share similar properties . The presence of a chlorophenyl group, a methyl group, and a cyclopenta ring could also influence the compound’s properties .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrrolopyrazine derivatives, including those containing the pyrazine 1,4-dioxide scaffold, have demonstrated significant antimicrobial properties . Researchers have explored their potential as antibacterial and antifungal agents. These compounds could serve as leads for developing novel drugs to combat infectious diseases.

Anti-Inflammatory Effects

The pyrazine 1,4-dioxide structure has been investigated for its anti-inflammatory activity. By modulating inflammatory pathways, it may contribute to the development of anti-inflammatory drugs . Further studies are needed to elucidate the precise mechanisms involved.

Antiviral Potential

Certain pyrrolopyrazine derivatives, including those based on the pyrazine 1,4-dioxide scaffold, exhibit antiviral activity. These compounds could be valuable in the fight against viral infections . Researchers continue to explore their efficacy and safety profiles.

Antioxidant Properties

The pyrazine 1,4-dioxide moiety may possess antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating this aspect further could yield insights into potential therapeutic applications .

Antitumor Activity

Studies have shown that pyrrolopyrazine derivatives, particularly those with the pyrazine 1,4-dioxide core, exhibit antitumor effects. These compounds could be promising candidates for cancer therapy . Researchers are actively exploring their mechanisms of action and potential clinical applications.

Kinase Inhibition

The 5H-pyrrolopyrazine derivatives, a subset of pyrrolopyrazines, have demonstrated kinase inhibitory activity . Kinases play essential roles in cell signaling pathways, and inhibiting specific kinases can be therapeutically relevant. Further research is needed to identify specific targets and optimize these compounds for drug development.

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-9-14(10-5-7-11(15)8-6-10)17(19)13-4-2-3-12(13)16(9)18/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIFYZGCTUQJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=C(N1[O-])CCC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

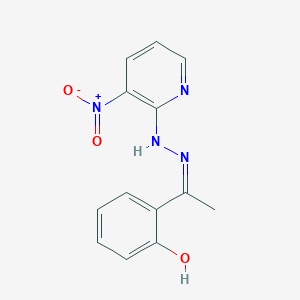

![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)

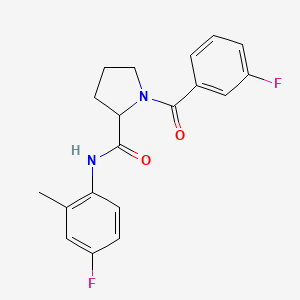

![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)

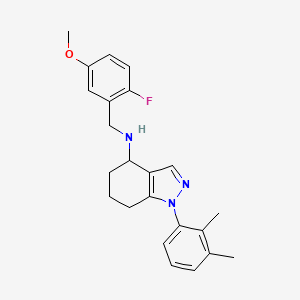

![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6123727.png)

![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole](/img/structure/B6123734.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6123756.png)

![2-[4-(4-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6123767.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine](/img/structure/B6123787.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)

![2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6123797.png)